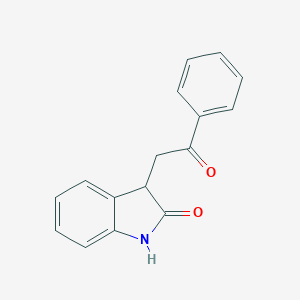

3-(2-Oxo-2-phenylethyl)indolin-2-one

Description

Properties

CAS No. |

842-27-3 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-phenacyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H13NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-9,13H,10H2,(H,17,19) |

InChI Key |

JOHSNURDMNSIER-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |

Other CAS No. |

842-27-3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against Ewing's sarcoma, a type of bone cancer. Research indicates that derivatives of 3-(2-oxo-2-phenylethyl)indolin-2-one exhibit potent antiproliferative effects on Ewing's sarcoma cell lines. For instance, one study reported that certain derivatives showed growth inhibition with GI50 values as low as 0.28 μM in vitro, indicating strong potential for therapeutic use against this malignancy .

Table 1: Antiproliferative Activities of Derivatives

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| 1 | 20 | TC32 |

| 2 | 0.28 | TC32 |

| 3 | 0.34 | TC32 |

| 4 | >10 | TC71 |

Anti-inflammatory Properties

In addition to anticancer activity, this compound derivatives have shown promise in anti-inflammatory applications. One study demonstrated that these compounds activate the Nrf2 pathway, leading to the induction of cytoprotective phase 2 enzymes and suppression of NF-κB signaling pathways involved in inflammatory responses. This suggests potential for development as anti-inflammatory agents .

Chemopreventive Potential

The ability of these compounds to induce cytoprotective responses positions them as candidates for chemopreventive agents. The activation of Nrf2 and subsequent antioxidant response element (ARE) activity indicates that they may help in preventing carcinogenesis by enhancing cellular defense mechanisms against oxidative stress .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives typically involves reactions such as aldol condensation and reduction processes. Modifications at various positions on the indole ring have been shown to significantly affect biological activity, allowing for targeted design of more potent analogues .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Removal | No significant binding loss |

| Methylation | Reduced activity |

| Electron-withdrawing groups | Loss of potency |

Case Studies and Research Findings

Several studies have documented the efficacy of these compounds in preclinical models:

- A study focused on the SAR of indolinone derivatives found that specific substitutions can enhance their antiproliferative properties against Ewing's sarcoma cells.

- Another investigation highlighted the compound's ability to modulate inflammatory pathways, providing a dual role in cancer prevention and treatment.

Preparation Methods

Reaction Design and Mechanistic Insights

The gold(I)-catalyzed approach, pioneered by Zhao et al., employs a tandem catalytic system involving Ph₃PAuNTf₂ and HCl to achieve C(sp²)–H functionalization followed by Brønsted acid-promoted C=C bond cleavage. The reaction proceeds through a three-step sequence:

-

Gold-mediated C–H activation : The Au(I) catalyst coordinates to the enaminone substrate, facilitating chemoselective C(sp²)–H bond functionalization at the β-position.

-

Diazooxindole insertion : A diazooxindole undergoes [2+1] cycloaddition with the activated enaminone, forming a strained metallocyclopropane intermediate.

-

Acid-induced C=C cleavage : Concentrated HCl promotes selective cleavage of the carbon–carbon double bond, yielding the target 3-(2-oxo-2-phenylethyl)indolin-2-one derivatives.

Control experiments revealed that both gold catalysis and acid promotion are essential for successful transformation. Electrospray ionization mass spectrometry (ESI-MS) detected key intermediates, including a gold-carbene complex ([Au]=CH-Ts) and protonated enaminone species, supporting the proposed mechanism.

Optimization of Reaction Conditions

Systematic screening identified optimal parameters for high-yielding synthesis:

| Catalyst Loading | Acid Concentration | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| 2 mol% Au(I) | 40 μL HClconc | 3 | CH₂Cl₂ | 95 |

| 5 mol% Au(I) | 20 μL HClconc | 2 | CH₂Cl₂ | 86 |

| 2 mol% Au(I) | 60 μL HClconc | 4 | Toluene | 72 |

Reducing the gold catalyst loading below 2 mol% led to incomplete conversion, while excess HCl caused decomposition of sensitive substrates. Dichloromethane proved superior to ethereal solvents due to better solubility of intermediates.

Substrate Scope and Limitations

The methodology demonstrated broad compatibility with various substituents:

-

N-Alkyl groups : Methyl, ethyl, and benzyl substituents on the indolinone nitrogen all reacted efficiently (yields: 82–95%).

-

Aromatic rings : Electron-donating (–OMe, –Me) and withdrawing (–NO₂, –Cl) groups on the phenyl ring of phenacyl derivatives were tolerated (yields: 71–93%).

-

Heterocyclic analogs : Thiophene- and pyridine-containing substrates underwent successful transformation, albeit with slightly reduced yields (65–78%).

Notably, N-unprotected indolinones and sterically hindered tert-butyl substrates showed limited reactivity under standard conditions.

Base-Promoted Coupling of Indolin-2-ones with α-Substituted Ketones

Synthetic Strategy and Mechanism

Bai et al. developed an alternative route using Cs₂CO₃-mediated coupling between indolin-2-ones and α-tosyloxyacetophenones. The reaction proceeds via:

-

Enolate formation : Deprotonation of the indolin-2-one generates a nucleophilic enolate species.

-

Sₙ2 displacement : The enolate attacks the α-tosyloxy ketone, displacing the tosylate leaving group.

-

Oxidative hydroxylation : Atmospheric oxygen mediates oxidation of the intermediate to install the 3-hydroxy group, followed by acid-catalyzed dehydration to yield the final product.

Key evidence from ESI-MS analysis identified a hydroperoxide intermediate ([M+Na]⁺ = 457.9985), confirming the oxidative pathway.

Critical Reaction Parameters

Optimization studies revealed strict dependence on:

-

Base selection : Cs₂CO₃ outperformed K₂CO₃ and KOH in mediating the Sₙ2 step while suppressing side reactions.

-

Solvent effects : Tetrahydrofuran (THF) provided optimal polarity for enolate stability and reagent solubility.

-

Oxygen availability : Reactions conducted under nitrogen atmosphere stalled at the monosubstituted oxindole stage, necessitating aerial oxidation for completion.

Structural Modifications and Derivatives

This method enables diverse functionalization through variation of:

-

N-Protecting groups : Acetyl (Ac), tert-butoxycarbonyl (Boc), and carbobenzyloxy (Cbz) groups all proved compatible (yields: 84–93%).

-

Phenacyl substituents : Halogens (–Br, –Cl), electron-deficient (–NO₂), and extended π-systems (naphthyl) were successfully incorporated (yields: 67–89%).

A notable advantage is the subsequent deprotection of N-Ac derivatives using ammonium carbonate, yielding N-unprotected this compound in 67% yield.

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

The gold-catalyzed method offers faster reaction times and higher yields for electronically activated substrates, while the base-promoted approach provides better compatibility with sterically hindered systems .

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives?

- Methodology : A widely used approach involves multicomponent coupling reactions under mild conditions. For example, DABCO-catalyzed reactions in aqueous media enable the synthesis of 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives with good yields . Alternative routes include NaH-mediated alkylation of indolin-2-one precursors followed by acid-catalyzed cyclization . Characterization typically involves / NMR and melting point analysis to confirm regioselectivity and purity.

Q. How is structural validation performed for this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXTL) is frequently employed for structure refinement, leveraging intensity data to resolve bond lengths, angles, and crystallographic parameters . For example, triclinic crystal systems (space group ) with cell parameters have been reported for related indolinone derivatives .

Q. What techniques are used to evaluate the bioactivity of 3-substituted indolin-2-one derivatives?

- Methodology : In vitro assays targeting specific biological pathways (e.g., anti-inflammatory or antibacterial activity) are common. For instance, 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives are screened for histamine release inhibition using cell-based assays . Metal complexes of indolin-2-one hydrazones are tested against bacterial strains via disk diffusion, with FT-IR and NMR confirming ligand coordination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity in indolin-2-one syntheses?

- Methodology : Solvent polarity and catalyst choice critically influence stereochemical outcomes. For example, Fe-mediated reductions in methanol/HCl selectively yield - or -isomers of allylidene-indolin-2-one derivatives, as confirmed by NMR coupling constants . Temperature-controlled reflux (e.g., 3 h at 80°C) minimizes side reactions during NaH-mediated alkylation .

Q. What strategies resolve structural ambiguities in crystallographic data for indolin-2-one derivatives?

- Methodology : High-resolution data () combined with disorder modeling in SHELXL improves accuracy. For instance, hydrogen bonding networks and π-π stacking interactions in (Z)-1-acetyl-3-[2-oxo-1-phenyl-2-(3-pyridyl)ethylidene]indolin-2-one were resolved by analyzing anisotropic displacement parameters and H-atom completeness . Cross-validation with spectroscopic data (e.g., NMR chemical shifts) ensures consistency .

Q. How do electronic and steric effects of substituents influence the pharmacological activity of indolin-2-one derivatives?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For example, nitro or methoxy groups at the 4-position of the phenyl ring enhance binding to α-synuclein fibrils, as shown via radioligand displacement assays . Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, validated by in vitro IC values .

Q. How are data contradictions addressed when comparing synthetic yields and bioactivity across studies?

- Methodology : Meta-analyses of reaction parameters (e.g., solvent, catalyst loading) identify outliers. For example, DABCO-catalyzed aqueous syntheses report higher yields (~70%) compared to non-catalytic methods (~50%) due to reduced side-product formation . Discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility or compound purity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.